N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-(1-ETHYLPROPYL)AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-(1-ETHYLPROPYL)AMINE is an organic compound characterized by its unique structure, which includes a benzyloxy group and a methoxy group attached to a benzylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-(1-ETHYLPROPYL)AMINE typically involves the following steps:
Formation of the Benzyloxy Intermediate: The initial step involves the preparation of 4-benzyloxy-3-methoxybenzyl alcohol. This can be achieved through the reaction of 4-hydroxy-3-methoxybenzyl alcohol with benzyl chloride in the presence of a base such as potassium carbonate.
Alkylation: The benzyloxy intermediate is then subjected to alkylation with 1-ethylpropylamine under suitable conditions to form the desired amine compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-(1-ETHYLPROPYL)AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy or methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Reduced amines or alcohols
Substitution: Substituted benzylamines
Scientific Research Applications
N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-(1-ETHYLPROPYL)AMINE has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a lead compound for drug development.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-(1-ETHYLPROPYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxy groups play a crucial role in its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(BENZYLOXY)-3-METHOXYBENZYL]-N-[3-(4-MORPHOLINYL)PROPYL]AMINE
- N-[4-(BENZYLOXY)-3-METHOXYBENZYL]-N-(2-THIENYLMETHYL)AMINE
Uniqueness
N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-(1-ETHYLPROPYL)AMINE is unique due to its specific substitution pattern on the benzylamine backbone, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
N-[(4-methoxy-3-phenylmethoxyphenyl)methyl]pentan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-4-18(5-2)21-14-17-11-12-19(22-3)20(13-17)23-15-16-9-7-6-8-10-16/h6-13,18,21H,4-5,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKJYOVVODVRKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC1=CC(=C(C=C1)OC)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.